

# Determination of Diisononyl Phthalate (DINP) Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diisononyl phthalate	
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#### **Application Note and Protocol**

This document provides a comprehensive guide for the determination of **diisononyl phthalate** (DINP), a widely used plasticizer, in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocols are intended for researchers, scientists, and professionals in drug development and quality control.

## Introduction

Diisononyl phthalate (DINP) is a complex mixture of isomers primarily used as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility. Due to its potential for migration from plastic materials into the environment and consumables, there are concerns about human exposure and potential health risks. Accurate and reliable analytical methods are crucial for monitoring DINP levels in various matrices, including plastics, consumer products, and biological samples. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of phthalates like DINP.[1][2] [3] This application note details a validated HPLC-UV method for DINP determination.

## **Principle of the Method**

This method utilizes reversed-phase HPLC to separate DINP from other components in a sample extract. A non-polar stationary phase (e.g., C18 or Phenyl-Hexyl) is used in conjunction



with a polar mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and water, often in a gradient elution mode to achieve optimal separation.[1][2] The separated DINP is then detected by a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

## **Experimental Protocols Sample Preparation**

The appropriate sample preparation protocol is crucial for accurate DINP determination and depends on the sample matrix.

- 3.1.1. Solid Samples (e.g., Plastics, Toys)
- Sample Size Reduction: Cut the sample into small pieces (approximately 1-2 mm).
- Dissolution: Weigh accurately about 0.1 g of the cut sample into a glass vial and dissolve it in 5 mL of tetrahydrofuran (THF).[2]
- Polymer Precipitation: Add 10 mL of methanol to the dissolved sample to precipitate the polymer.[2]
- Cooling: Cool the mixture for at least 1 hour to ensure complete precipitation.[2]
- Filtration: Filter the solution through a 0.45 μm syringe filter (e.g., PTFE or regenerated cellulose) to remove the precipitated polymer.[2]
- Solvent Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
- 3.1.2. Liquid Samples (e.g., Beverages, Water)
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
     [4]



- Load a known volume of the liquid sample (e.g., 100 mL) onto the cartridge.
- Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interferences.
- Elute the DINP with a small volume (e.g., 5 mL) of a suitable solvent like acetonitrile or methanol.[4]
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase.

### **HPLC Instrumentation and Conditions**

- HPLC System: An Agilent 1100 or 1290 Infinity Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[2][5]
- Column: A reversed-phase column is recommended. Options include:
  - Agilent ZORBAX RRHT Eclipse Plus Phenyl-Hexyl, 2.1 × 50 mm, 1.8 μm.[2]
  - Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 μm).[1][6]
- Mobile Phase:
  - A: Water
  - B: Acetonitrile
  - C: Methanol
- Gradient Elution: A gradient elution is recommended for optimal separation of DINP isomers and from other phthalates.
   An example gradient is provided in the quantitative data table.
- Flow Rate: 1.0 2.0 mL/min.[2][5]
- Injection Volume: 10 20 μL.
- Column Temperature: 30 50 °C.[2]



• UV Detection Wavelength: 228 nm or 230 nm.[2][3]

## **Calibration**

- Stock Standard Solution: Prepare a stock standard solution of DINP (e.g., 1000 μg/mL) in a suitable solvent like acetonitrile or methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 μg/mL).[1]
- Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of DINP. The linearity of the calibration curve should be verified (r² > 0.999).[7]
   [8]

## **Data Presentation**

The following table summarizes the quantitative data and chromatographic conditions for the determination of DINP and other phthalates using HPLC-UV.

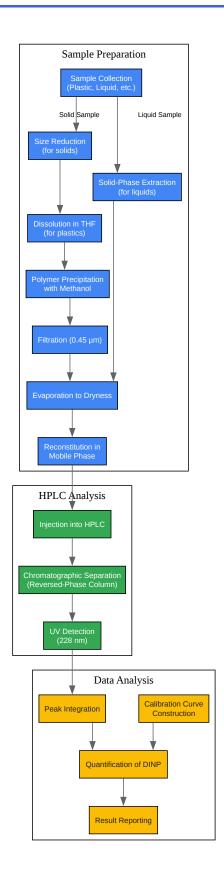


Parameter	Method 1 (Plastics)	Method 2 (General Phthalates)
HPLC System	Agilent 1290 Infinity	Agilent 1260 HPLC
Column	Agilent ZORBAX RRHT Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 μm[2]	C18 column[3]
Mobile Phase	A: Water, B: Acetonitrile, C: Methanol[2]	Methanol:Water (75:25, v/v)[3]
Elution Mode	Gradient: 0 min: 5% B, 5% C; 2.5 min: 45% B, 45% C[2]	Isocratic[3]
Flow Rate	2.0 mL/min[2]	1.0 mL/min
Column Temp.	50 °C[2]	30 °C[3]
Injection Volume	1 μL[2]	20 μL
Detection	UV at 228 nm[2]	UV at 230 nm[3]
Retention Time	Analyte dependent (DINP typically has a longer retention time)	Analyte dependent
LOD	Not specified for DINP	Not specified
LOQ	Not specified for DINP	< 0.64 μg/mL for other phthalates[7]
Linearity (r²)	> 0.99998 for other phthalates[2]	Linear for tested phthalates[3]
Recovery	66 - 76% for other phthalates[2]	94.8 - 99.6% for other phthalates[7]

## **Experimental Workflow and Diagrams**

The logical workflow for the determination of DINP by HPLC is depicted in the following diagram.





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Caption: Workflow for DINP determination by HPLC.



## **Method Validation**

To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines.[6][8][9] Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of DINP in a blank sample.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, with a correlation coefficient (r²) greater than 0.999.[7][8]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
- Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

## Conclusion

The described HPLC-UV method provides a reliable and robust approach for the determination of **diisononyl phthalate** in various samples. Proper sample preparation and method validation are critical for obtaining accurate and precise results. The flexibility of the HPLC technique allows for adaptation of the method to different sample matrices and analytical requirements.

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